molecular formula C18H17BrN2O3S B2874384 1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-93-8

1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2874384
CAS RN: 879929-93-8
M. Wt: 421.31
InChI Key: KWNCWKOSRRULPN-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with similar structural features, such as benzimidazoles and thienoimidazoles, has been studied for their unique chemical properties. For example, Lygin and Meijere (2009) demonstrated that o-bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles and 2-bromo-3-isocyanothiophene yields 3-substituted 3H-thieno[2,3-d]imidazoles, highlighting a method for synthesizing compounds with potential pharmacological activities Lygin & Meijere, 2009.

Magnetic and Photochromic Behavior

Research into the multifunctional properties of compounds structurally related to the specified compound has shown interesting results. For instance, Cao et al. (2015) synthesized mononuclear bisthienylethene-cobalt(II) complexes showing slow magnetic relaxation and photochromic behavior. These properties suggest applications in data storage, sensors, and smart materials, demonstrating the potential versatility of compounds with thienoimidazole frameworks Cao, Wei, Li, & Gu, 2015.

Crystallography and Molecular Packing

Understanding the molecular and crystal structure of similar compounds can provide insights into their potential applications. For example, Ellis et al. (1972) investigated the structure of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, which could have implications in designing molecules with specific physical and chemical properties for materials science Ellis, Sammes, Hursthouse, & Neidle, 1972.

Novel Synthetic Methods and Reagents

Exploring new synthetic pathways and reagents for constructing complex molecules is a crucial aspect of chemical research. Zolfigol et al. (2012) designed an ionic liquid that acts as a reagent for the efficient nitration of aromatic compounds, indicating the potential for developing new methodologies in organic synthesis and compound modification Zolfigol et al., 2012.

properties

IUPAC Name

1-(3-bromophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNCWKOSRRULPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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